molecular formula C6H12N2O2 B2909640 (6R)-6-methylmorpholine-2-carboxamide CAS No. 1384526-71-9

(6R)-6-methylmorpholine-2-carboxamide

Cat. No.: B2909640
CAS No.: 1384526-71-9
M. Wt: 144.174
InChI Key: OCCUOFVJVBKROR-CNZKWPKMSA-N
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Description

(6R)-6-Methylmorpholine-2-carboxamide is a chemical compound with a morpholine ring structure substituted with a methyl group at the 6th position and a carboxamide group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6R)-6-methylmorpholine-2-carboxamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the cyclization of diethanolamine with a suitable dehydrating agent.

    Introduction of the Methyl Group: The methyl group can be introduced at the 6th position through a selective alkylation reaction using methyl iodide or a similar methylating agent.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the 2-position of the morpholine ring with an appropriate amide-forming reagent, such as acyl chloride or anhydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the morpholine ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), under controlled temperature and solvent conditions.

Major Products:

    Oxidation Products: N-oxides of this compound.

    Reduction Products: Amines derived from the reduction of the carboxamide group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(6R)-6-Methylmorpholine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (6R)-6-methylmorpholine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    (6S)-6-Methylmorpholine-2-carboxamide: The stereoisomer of (6R)-6-methylmorpholine-2-carboxamide, differing in the spatial arrangement of the methyl group.

    Morpholine-2-carboxamide: Lacks the methyl group at the 6th position, providing a basis for comparison in terms of chemical reactivity and biological activity.

    N-Methylmorpholine: A related compound with a methyl group on the nitrogen atom instead of the 6th position.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both a methyl group and a carboxamide group, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(6R)-6-methylmorpholine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-4-2-8-3-5(10-4)6(7)9/h4-5,8H,2-3H2,1H3,(H2,7,9)/t4-,5?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCUOFVJVBKROR-CNZKWPKMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCC(O1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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